molecular formula C18H28O4 B163831 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid CAS No. 1035557-09-5

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Cat. No. B163831
CAS RN: 1035557-09-5
M. Wt: 308.4 g/mol
InChI Key: OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as A1-Phytoprostane-I, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. It has a molecular formula of C18H28O4, an average mass of 308.413 Da, and a monoisotopic mass of 308.198761 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a cyclopentenone ring and an octanoic acid chain. The compound also has a hydroxypentenyl group attached to the cyclopentenone ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 263.7±25.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Plant Defense Mechanisms

A1-Phytoprostane-I: plays a significant role in plant biology, particularly in defense mechanisms. It induces the expression of glutathione-S-transferase , which is crucial for detoxification processes in plants . This compound also increases phytoalexin biosynthesis , which are antimicrobial substances that help plants resist pathogens .

Oxidative Stress Response

In the context of oxidative stress and reactive oxygen species, A1-Phytoprostane-I is a marker of lipid peroxidation . It is formed when reactive oxygen species act on α-linolenic acid, indicating the extent of oxidative damage within plant cells.

Gene Expression Regulation

A1-Phytoprostane-I triggers the expression of several genes involved in primary and secondary metabolism in plants . This includes genes that are part of the plant’s response to environmental stressors, aiding in adaptation and survival.

Lipid Biochemistry Research

As a cyclopentenone isoprostane, A1-Phytoprostane-I is a valuable biochemical tool for studying lipid biochemistry . It can be used to understand the roles of lipids in plant biology and the impact of lipid oxidation products on cellular functions.

Agricultural Practices and Crop Quality

Research has shown that the content of phytoprostanes like A1-Phytoprostane-I in almonds varies with cultivar and type of cultivation . This suggests that agricultural practices can influence the levels of beneficial compounds in crops, potentially affecting their nutritional and health-promoting qualities.

Environmental Stress Studies

Environmental factors such as drought and irrigation have been shown to affect the synthesis of A1-Phytoprostane-I in plants . Studying these effects can provide insights into how plants cope with environmental changes and how we might develop more resilient crops.

Pharmaceutical Development

While A1-Phytoprostane-I is not for human or veterinary use, its structure and biological activity in plants make it a point of interest for pharmaceutical research . Understanding how such compounds work in plants can inspire the development of new drugs or therapeutic agents.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given its classification as a cyclopentenone isoprostane. This could include investigating its role in inflammatory responses or its potential to alter protein function through the formation of adducts .

Mechanism of Action

A1-Phytoprostane-I, also known as “8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid” or “Phytoprostane A1”, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants .

Target of Action

The primary targets of A1-Phytoprostane-I are the glutathione-S-transferase and phytoalexin biosynthesis . These targets play a crucial role in the plant’s defense mechanism against oxidative stress .

Mode of Action

A1-Phytoprostane-I interacts with its targets by inducing the expression of glutathione-S-transferase, a critical enzyme involved in detoxification processes . It also increases phytoalexin biosynthesis, which contributes to the plant’s ability to resist pathogen attack .

Biochemical Pathways

The compound affects the reactive oxygen species pathway . This pathway is initiated by the enhanced formation of free radicals, leading to the production of A1-Phytoprostane-I from α-linolenic acid . The compound then triggers the expression of several genes involved in primary and secondary metabolism in plants .

Pharmacokinetics

It is known that the compound is soluble in dmf and dmso, suggesting that it may have good bioavailability .

Result of Action

The action of A1-Phytoprostane-I results in the activation of defense genes and the accumulation of phytoalexins in plants . These changes enhance the plant’s resistance to oxidative stress and pathogen attack .

Action Environment

The action of A1-Phytoprostane-I can be influenced by environmental factors. For instance, the ecological system can promote the synthesis of the compound . Additionally, almonds from rain-fed trees have been found to have lower individual and total phytoprostane concentrations than those under irrigation .

properties

IUPAC Name

8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042644
Record name Phytoprostane A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 2
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 3
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 4
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 5
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 6
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Q & A

Q1: What is the role of Phytoprostane A1 in plant defense against necrotrophic fungi?

A1: Phytoprostane A1 appears to play a role in enhancing resistance to necrotrophic fungi like Botrytis cinerea in Arabidopsis thaliana. This enhanced resistance is linked to the downregulation of the EXPA2 gene, which encodes an expansin-like protein involved in cell wall modification. This downregulation seems to be dependent on COI1, a key component of the jasmonate signaling pathway, suggesting a connection between Phytoprostane A1 and this crucial plant defense pathway [1].

Q2: How does Phytoprostane A1 influence the expression of WRKY33, a transcription factor involved in plant defense?

A2: Research indicates that Phytoprostane A1 can modulate the regulation of WRKY33 in Arabidopsis thaliana when challenged with Botrytis cinerea [2]. This suggests that Phytoprostane A1 might indirectly influence the expression of various defense-related genes downstream of WRKY33, contributing to the plant's defense response.

Q3: Are there other compounds similar to Phytoprostane A1 that have been studied in the context of plant defense against Botrytis cinerea?

A3: Yes, the research also highlights 12-oxo-phytodienoic acid, another cyclopentenone compound like Phytoprostane A1, as a potential modulator of WRKY33 regulation during Botrytis cinerea infection [2]. This suggests a potential broader role of cyclopentenones in plant defense signaling.

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